molecular formula C21H16N2O2S3 B2931149 3-Thiazolidinepropanamide, N-2-naphthalenyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-, (5Z)- CAS No. 333443-32-6

3-Thiazolidinepropanamide, N-2-naphthalenyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-, (5Z)-

Cat. No.: B2931149
CAS No.: 333443-32-6
M. Wt: 424.55
InChI Key: RQWGEUKYRLAQPC-AQTBWJFISA-N
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Description

3-Thiazolidinepropanamide, N-2-naphthalenyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-, (5Z)- is a useful research compound. Its molecular formula is C21H16N2O2S3 and its molecular weight is 424.55. The purity is usually 95%.
BenchChem offers high-quality 3-Thiazolidinepropanamide, N-2-naphthalenyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-, (5Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidinepropanamide, N-2-naphthalenyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-, (5Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have shown methods to synthesize derivatives of thiazolidinone, which is structurally related to the compound . These include processes involving the reaction of amino derivatives with isothiocyanates and subsequent cyclizations (Markosyan, Kuroyan, & Dilanyan, 2000).

  • Characterization of Derivatives : Research has focused on the synthesis and characterization of thiazolidinone derivatives. These studies involve Fourier-transform infrared spectroscopy (FTIR), NMR, mass spectra, and CHN-S analyses (Neshan, Al-rawi, & Tomma, 2019).

Biological Activity and Applications

  • Anticancer Potential : Some studies have explored the anticancer properties of related compounds. For instance, the synthesis of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles led to compounds evaluated for their anticancer activities (Gouhar & Raafat, 2015).

  • Antibacterial and Antifungal Activities : Compounds structurally similar to the target compound have been tested for their antibacterial and antifungal properties. The efficacy of these compounds against various bacterial and fungal strains has been a key focus of research (Patel & Patel, 2015).

Material Science Applications

Miscellaneous Applications

  • Antidiabetic Agents : Some derivatives have been studied for their potential as antidiabetic agents, focusing on their ability to lower plasma glucose levels in diabetic models (Kees, Caggiano, Steiner, Fitzgerald, Kates, Christos, Kulishoff, Moore, & McCaleb, 1995).

  • Microwave-Assisted Synthesis for Biological Activities : Investigations have also been conducted on the microwave-assisted synthesis of hybrid molecules containing similar structural elements and their evaluation for various biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Properties

IUPAC Name

N-naphthalen-2-yl-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S3/c24-19(22-16-8-7-14-4-1-2-5-15(14)12-16)9-10-23-20(25)18(28-21(23)26)13-17-6-3-11-27-17/h1-8,11-13H,9-10H2,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWGEUKYRLAQPC-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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